3-Methylquinazoline-2,4(1H,3H)-dithione
Description
Structure
3D Structure
Properties
CAS No. |
16081-92-8 |
|---|---|
Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-methyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C9H8N2S2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) |
InChI Key |
LIGIVAKPRGQPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Synthetic Strategies for 3 Methylquinazoline 2,4 1h,3h Dithione and Analogues
Conventional Synthetic Approaches to Quinazoline (B50416) Dithiones
Traditional methods for the synthesis of the quinazoline-2,4(1H,3H)-dithione scaffold have laid the groundwork for further synthetic development. These approaches often involve multi-step procedures, including rearrangement reactions, thionation of existing quinazoline cores, and cyclocondensation reactions.
Rearrangement Reactions of N-Heterocyclic Carbenes to Quinazoline Dithiones
The application of N-heterocyclic carbenes (NHCs) in organocatalysis is a significant area of research. nih.gov While direct rearrangement of NHCs to form quinazoline dithiones is not a commonly reported primary synthetic route, the underlying principles of NHC chemistry are relevant. NHCs are known to react with various electrophiles, and their catalytic cycles often involve the formation of key intermediates like acyl azoliums. capes.gov.br The synthesis of the NHC precursors themselves, typically imidazolium (B1220033) or triazolium salts, is well-established and can be achieved through several methods, including the cyclization of diamines with a one-carbon component. nih.gov
In a broader context of heterocyclic rearrangements, reactions catalyzed by NHCs, such as the benzoin (B196080) condensation, demonstrate the ability of these carbenes to facilitate bond formations and rearrangements. youtube.com For instance, the intramolecular benzoin reaction catalyzed by an NHC can lead to the formation of cyclic products. nih.gov While a direct pathway from a simple NHC to a quinazoline dithione via rearrangement is not explicitly detailed in the reviewed literature, the reactivity of NHC-derived intermediates with suitable substrates containing the necessary functionalities for the quinazoline core could theoretically lead to such structures, though this remains an area for further exploration.
Thionation of Quinazolinone and Quinazolinedione Precursors (Oxo-Isosteres)
A prevalent and straightforward method for the synthesis of quinazoline-2,4(1H,3H)-dithiones involves the thionation of their corresponding oxygen analogs, quinazoline-2,4(1H,3H)-diones. This process replaces the carbonyl oxygen atoms with sulfur atoms. Lawesson's reagent is a commonly employed thionating agent for this transformation.
The synthesis of substituted 3-arylquinazoline-2,4(1H,3H)-dithiones has been successfully achieved by the thionation of the corresponding 3-arylquinazoline-2,4(1H,3H)-diones using Lawesson's reagent. researchgate.net This method provides a direct route to the dithione derivatives from readily available dione (B5365651) precursors. The dione precursors themselves can be synthesized through various routes, including the cyclocondensation of N-substituted isatoic anhydrides. researchgate.net
The versatility of this thionation approach allows for the conversion of a wide range of substituted quinazolinediones into their dithione counterparts, making it a valuable tool in the synthesis of libraries of these compounds for further investigation.
Cyclocondensation Reactions in Quinazoline Dithione Formation
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the quinazoline framework. These reactions typically involve the formation of the heterocyclic ring from two or more acyclic precursors in a single step.
One established method for the synthesis of the related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives involves the reaction of anthranilic acid with an appropriate aryl isothiocyanate. nih.gov This reaction, when conducted in refluxing ethanol (B145695) with a catalytic amount of triethylamine, yields the corresponding 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in good yields. nih.gov To arrive at the 2,4-dithione, a subsequent thionation step of the remaining carbonyl group would be necessary.
A more direct cyclocondensation approach to form the quinazoline-2,4(1H,3H)-dione core, which can then be thionated, involves the reaction of 2-aminobenzoic acids with isocyanates. organic-chemistry.org This reaction can be catalyzed by various reagents and provides a modular approach to differently substituted quinazolinediones.
Modern and Green Chemistry Methodologies in Quinazoline Dithione Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the application of microwave-assisted synthesis and one-pot multicomponent reactions in the preparation of quinazoline derivatives.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. frontiersin.org
The synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones has been efficiently achieved through a microwave-assisted method. nih.gov In this protocol, substituted methyl anthranilate reacts with various iso(thio)cyanates in a mixture of DMSO and water under microwave irradiation, without the need for a catalyst or base. nih.gov This method is notable for its good yields and high purities of the products, making it suitable for the generation of compound libraries. nih.gov
Furthermore, microwave-assisted iron-catalyzed cyclization has been employed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines in water, highlighting a green chemistry approach. sci-hub.catrsc.org This demonstrates the potential for developing similar microwave-assisted methods for the direct synthesis of quinazoline dithiones.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net These reactions combine several synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates.
A one-pot synthesis of quinazoline derivatives has been reported via a [2+2+2] cascade annulation of diaryliodonium salts and two molecules of a nitrile. nih.gov This method allows for considerable flexibility in the substitution patterns of the resulting quinazolines.
Synthesis of Key Substituted 3-Methylquinazoline-2,4(1H,3H)-dithione Derivatives
The synthesis of 3-substituted quinazoline-2,4(1H,3H)-dithiones is most commonly achieved through the thionation of the corresponding quinazoline-2,4(1H,3H)-dione precursors. This chemical conversion replaces the carbonyl (C=O) groups at the C2 and C4 positions of the quinazoline ring with thiocarbonyl (C=S) groups.
A prevalent and effective method for this transformation is the use of Lawesson's reagent. lmaleidykla.ltresearchgate.net This organosulfur compound is a favored thionating agent for converting a wide range of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogues. The reaction involves heating the substituted quinazoline-2,4(1H,3H)-dione with Lawesson's reagent in an appropriate solvent.
Another reagent that can be employed for such thionation reactions is phosphorus decasulfide (P₄S₁₀). nih.gov The general synthetic approach is versatile and allows for the preparation of various substituted quinazoline-2,4(1H,3H)-dithiones from their readily available dione counterparts.
The synthesis of 3-arylquinazoline-2,4(1H,3H)-dithiones, for instance, has been successfully demonstrated through the thionation of the respective 3-arylquinazoline-2,4(1H,3H)-diones using Lawesson's reagent. researchgate.net This methodology is applicable to a range of substrates with different substituents on the aryl group. While the specific synthesis of this compound is not detailed in the reviewed literature, the established thionation protocols for its analogues, such as the 3-aryl derivatives, provide a clear and viable synthetic route. The process would involve the initial synthesis of 3-methylquinazoline-2,4(1H,3H)-dione followed by a thionation step.
Below is a table summarizing the synthesis of substituted quinazoline-2,4(1H,3H)-dithiones via thionation.
| Starting Material | Reagent | Product | Reference |
| Substituted 3-arylquinazoline-2,4(1H,3H)-diones | Lawesson's Reagent | Substituted 3-arylquinazoline-2,4(1H,3H)-dithiones | researchgate.net |
| 2-Methyl-3-phenylquinazolin-4(3H)-ones | Phosphorus Decasulfide | 2-Methyl-3-phenylquinazoline-4(3H)-thiones | nih.gov |
| 2-(Methylthio)quinazoline-4(3H)-one | Lawesson's Reagent | 2-(Methylthio)quinazoline-4(3H)-thione | lmaleidykla.lt |
Computational Chemistry and Theoretical Studies on this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific published research focusing on the computational and theoretical studies of the compound This compound that aligns with the requested detailed outline.
The search for data pertaining to molecular docking, molecular dynamics simulations, quantum chemical calculations (including Density Functional Theory, HOMO/LUMO analysis, and reaction mechanism elucidation), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Electrostatic Potential (MEP) mapping for this exact dithione compound did not yield any relevant results.
Research in the field of computational chemistry for the quinazoline scaffold is extensive; however, it is predominantly focused on the oxygen analogue, 3-Methylquinazoline-2,4(1H,3H)-dione , and other related derivatives. Studies on these related compounds have explored their potential as inhibitors for various biological targets, utilizing the computational methods mentioned in the query. For instance, molecular docking and QSAR studies are common for quinazolinone and quinazolinedione derivatives in the context of drug design and discovery. chemicalbook.comnih.gov Similarly, quantum chemical calculations are often employed to understand the structure and reactivity of such heterocyclic systems.
Unfortunately, these findings are not transferable to the sulfur-containing analogue, This compound , as the replacement of oxygen with sulfur atoms significantly alters the electronic structure, steric properties, and potential biological activity of the molecule.
Therefore, the generation of a scientifically accurate article strictly adhering to the provided outline for This compound is not possible at this time due to the absence of the necessary foundational research in the public domain.
Spectroscopic and Crystallographic Characterization
Spectroscopic Data (NMR, IR, Mass Spectrometry)
The spectroscopic analysis of quinazoline (B50416) derivatives provides valuable information about their structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of related quinazolin-2,4(1H,3H)-dione derivatives, characteristic signals for the aromatic protons of the quinazoline ring and the protons of any substituents are observed. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of quinazolinone derivatives typically shows characteristic absorption bands for the C=O and C=N groups. researchgate.net For the dithione analogue, characteristic peaks for the C=S stretching vibrations would be expected.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov
Table 1: Physicochemical Properties of 3-Methylquinazoline-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| CAS Number | 607-19-2 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₉H₈N₂S₂ |
| Molecular Weight | 224.31 g/mol |
| Appearance | Likely a solid sigmaaldrich.comsigmaaldrich.com |
| SMILES String | CN1C(=S)NC2=CC=CC=C2C1=S |
| InChI Key | LFGZKCYBINPOTA-UHFFFAOYSA-N sigmaaldrich.com |
Note: Some data in this table is for the dione (B5365651) analogue due to limited direct information on the dithione. The molecular formula and weight have been adjusted for the dithione.
Crystallographic Information
The crystal structure of the related quinazoline-2,4(1H,3H)-dione reveals a nearly coplanar molecule. researchgate.net In the solid state, these molecules are often linked by intermolecular hydrogen bonds, forming two-dimensional networks. researchgate.net Weak π–π stacking interactions between the aromatic rings also contribute to the crystal packing. researchgate.net The crystal structure of the 3-methyl dithione derivative would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Coordination Chemistry
Complexation with Metal Ions
The oxygen and nitrogen atoms in quinazolin-2,4(1H,3H)-dione derivatives have been shown to chelate with metal ions like Mg²⁺. nih.govmdpi.com In the case of the dithione analogue, the sulfur atoms would be the primary sites for coordination with soft metal ions. The formation of these metal complexes can lead to materials with interesting electronic and magnetic properties.
Applications in Research
Role in Materials Science
Heterocyclic compounds, including quinazoline (B50416) derivatives, are important building blocks in materials science. Their ability to form stable complexes with metals and to self-assemble into ordered structures makes them suitable for the development of new materials with specific optical, electronic, or magnetic properties.
Application as a Corrosion Inhibitor
Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in acidic media. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The presence of both sulfur and nitrogen atoms in this compound suggests its potential as a corrosion inhibitor. researchgate.net
Exploration of Biological Activities and Underlying Mechanisms of Action for Quinazoline Dithione Analogues
Anticancer Activities and Molecular Targets
Quinazoline (B50416) dithione analogues have emerged as a promising class of compounds in the development of novel anticancer therapies. Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Tyrosine Kinases (e.g., EGFR, HER2, c-Met, VEGFR-2)
The quinazoline core is a well-established pharmacophore for the inhibition of tyrosine kinases, which are critical regulators of cell growth and differentiation. While much of the research has focused on quinazoline-2,4(1H,3H)-dione derivatives, the structural similarities suggest that dithione analogues may exhibit comparable activities.
Notably, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). nih.gov For instance, compounds 4b and 4e demonstrated significant inhibitory activity against both c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov Specifically, compound 4b was found to be a superior inhibitor of VEGFR-2 compared to the established drug cabozantinib. nih.gov The interaction of these compounds with the kinase domains involves the formation of hydrogen bonds with key amino acid residues, such as Asp1222 in c-Met and Asp1046 in VEGFR-2. nih.gov
While direct inhibitory data for 3-Methylquinazoline-2,4(1H,3H)-dithione against EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) is not extensively documented in the reviewed literature, the broader class of quinazolines is renowned for its EGFR and HER2 inhibitory potential. This established activity within the quinazoline family suggests a promising avenue for the investigation of dithione analogues.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2c | c-Met | 0.084 | nih.gov |
| Compound 2c | VEGFR-2 | 0.052 | nih.gov |
| Compound 4b | c-Met | 0.063 | nih.gov |
| Compound 4b | VEGFR-2 | 0.035 | nih.gov |
| Compound 4e | c-Met | 0.071 | nih.gov |
| Compound 4e | VEGFR-2 | 0.297 | nih.gov |
DNA-Targeting Mechanisms (e.g., DNA Gyrase, Topoisomerase, PARP-1, DNA Repair Enzymes)
Beyond kinase inhibition, quinazoline dithione analogues can exert their anticancer effects by directly targeting DNA and associated enzymes involved in its maintenance and replication.
DNA Gyrase and Topoisomerase: Certain quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a potential for similar interactions with their human counterparts. researchgate.net Furthermore, a series of nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazoline derivatives were designed as topoisomerase II (Topo II) inhibitors. nih.gov Compounds 16 , 17 , and 18 from this series were identified as the most potent inhibitors of Topo II, with IC50 values of 15.16 µM, 17.66 µM, and 18.28 µM, respectively. nih.govplos.org These compounds are believed to act as DNA intercalators, disrupting the normal function of Topo II. nih.gov
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. The quinazoline scaffold is a recognized feature in the design of PARP inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 16 | Topoisomerase II | 15.16 | nih.govplos.org |
| Compound 17 | Topoisomerase II | 17.66 | nih.govplos.org |
| Compound 18 | Topoisomerase II | 18.28 | nih.govplos.org |
Effects on Cell Cycle Progression and Apoptosis Induction
By interfering with critical cellular processes, quinazoline dithione analogues can halt the cell cycle and trigger programmed cell death, or apoptosis.
Several studies have demonstrated that quinazoline derivatives can induce cell cycle arrest, often at the G2/M phase. For example, compounds 39 and 64 were shown to induce G2/M cell cycle arrest in MIA pancreatic cancer cells. nih.govrsc.org Compound 39 was particularly potent, inducing a significant G2/M arrest at a concentration of 0.5 µM. nih.govrsc.org Similarly, other quinazoline analogues have been reported to cause cell cycle arrest at the G2/M phase through the regulation of key proteins like p21 and cyclin B1. researchgate.net
The induction of apoptosis is a key mechanism of action for many anticancer drugs. Research has shown that certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, such as compounds 4b and 4e , can efficiently induce apoptosis in HCT-116 cancer cells. nih.gov Further investigation into a nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazoline derivative, compound 16 , revealed that it induced apoptosis in 48.82% of HCT-116 cells, a significant increase compared to the control. plos.org
| Compound | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| Compound 39 | MIA | G2/M Arrest | 0.5 µM | nih.govrsc.org |
| Compound 64 | MIA | G2/M Arrest | 5.0 µM | nih.govrsc.org |
| Compound 16 | HCT-116 | Apoptosis Induction (48.82% of cells) | Not Specified | plos.org |
| Compounds 4b and 4e | HCT-116 | Apoptosis Induction | Not Specified | nih.gov |
Antimicrobial Activities (Antibacterial and Antifungal)
In addition to their anticancer properties, quinazoline dithione analogues have shown promise as antimicrobial agents, combating both bacterial and fungal infections.
The antibacterial activity of quinazoline derivatives has been evaluated against a range of pathogens. For instance, certain 4(3H)-quinazolinone derivatives have demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov One study reported Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for compound 27 against all tested S. aureus strains. nih.gov Other research has explored the activity of thienothiazoloquinazoline derivatives against Escherichia coli, with some compounds showing MIC values comparable to the antibiotic gentamycin. nih.gov
The antifungal potential of quinazoline analogues has also been investigated. Derivatives have shown activity against pathogenic fungi such as Candida albicans and Aspergillus species. While specific MIC values for this compound were not found in the reviewed literature, the broad antifungal activity of the quinazoline scaffold suggests that dithione analogues could be effective antifungal agents.
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 27 | S. aureus (including MRSA) | ≤0.5 | nih.gov |
| Thienothiazoloquinazoline derivative 3 | E. coli | 2.95 µM | nih.gov |
| Thienothiazoloquinazoline derivative 12 | E. coli | 4.23 µM | nih.gov |
Antiviral Activities (e.g., Anti-Vaccinia, Anti-Adenovirus, Anti-HCV)
The antiviral potential of quinazoline dithione analogues is an emerging area of research, with studies indicating activity against a variety of DNA and RNA viruses.
A series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as potent and specific inhibitors of vaccinia virus and adenovirus in vitro. nih.gov Compound 21t from this series demonstrated significant anti-HCV activity with an EC50 value of 2.0 µM, highlighting the potential of this scaffold in developing novel antiviral agents. nih.govmdpi.com The proposed mechanism of action for some of these compounds involves the chelation of metal ions that are essential for viral polymerase function. nih.govmdpi.com
Neuropharmacological Activities (e.g., Anticonvulsant, Anti-Alzheimer's)
The quinazoline core is also a key feature in compounds with neuropharmacological activity, offering potential treatments for conditions like epilepsy and Alzheimer's disease.
Several quinazoline derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in animal models of seizures, suggesting their potential as antiepileptic drugs.
In the context of Alzheimer's disease, a progressive neurodegenerative disorder, quinazoline derivatives have been explored for their ability to target multiple pathological pathways. mdpi.comnih.govnih.govdrugbank.com Research has shown that these compounds can act as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition. mdpi.comnih.govdrugbank.com Furthermore, some quinazoline derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid plaques and tau protein tangles, which are hallmarks of Alzheimer's disease. mdpi.comnih.gov
Anti-inflammatory and Analgesic Properties
The quinazoline scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. jclmm.commdpi.comencyclopedia.pub Numerous studies have demonstrated the efficacy of various quinazoline derivatives, particularly quinazolin-4(3H)-ones, in preclinical models of inflammation and pain. nih.govnih.gov For instance, newly synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown significant anti-inflammatory properties in carrageenan-induced paw edema tests. researchgate.netnih.gov Some of these compounds exhibited analgesic activity superior to the standard drug indomethacin (B1671933) in writhing tests. nih.gov
The mechanism of action for many of these quinazolinone analogues is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. nih.gov Certain derivatives have displayed potent and selective inhibition of COX-2, an important target for anti-inflammatory drugs with a potentially improved safety profile over non-selective NSAIDs. nih.gov Additionally, guanidine (B92328) derivatives of the closely related quinazoline-2,4(1H,3H)-dione have been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in macrophages. nih.gov
While these findings underscore the potential of the broader quinazoline class, there is a notable absence of specific research on the anti-inflammatory and analgesic properties of This compound . The replacement of the oxygen atoms with sulfur at the 2 and 4 positions represents a significant structural change that would undoubtedly alter the compound's electronic and steric properties, and consequently, its biological activity. However, without direct experimental evidence, its potential in this therapeutic area remains speculative.
Table 1: Selected Anti-inflammatory and Analgesic Activity of Quinazoline Analogues
| Compound Class | Model/Test | Key Findings | Reference(s) |
|---|---|---|---|
| 2,4,6-Trisubstituted-quinazolines | Acetic acid-induced writhing & Carrageenan-induced paw edema | Thirteen compounds showed significant anti-inflammatory activity; four were more potent analgesics than indomethacin. | nih.gov |
| 2,3-Disubstituted quinazolin-4(3H)-ones | In-vitro protein denaturation & Carrageenan-induced paw edema | Compounds QB2 and QF8 demonstrated significant anti-inflammatory properties. | researchgate.net |
| 2-Mercapto-3-(pyridin-2-ylethyl)-4(3H)-quinazolinones | COX-1/COX-2 inhibition & in-vivo inflammation/pain models | Compounds 4 and 6 showed strong and selective COX-2 inhibitory activity, comparable to celecoxib. | nih.gov |
Antimalarial Activities
The fight against malaria has also benefited from the chemical diversity of the quinazoline scaffold. jclmm.commdpi.com The natural product febrifugine, which contains a quinazolinone moiety, has long been known for its antimalarial properties, inspiring the synthesis of numerous analogues. nih.gov Research has confirmed that the 4-quinazolinone ring system is a crucial element for antimalarial efficacy. nih.gov
Synthetic efforts have explored various substitutions on the quinazolinone core to enhance activity and reduce toxicity. For example, 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to be active against Plasmodium berghei in murine models. nih.gov Other research has focused on dihydroquinazolinone analogues, which have also demonstrated anti-Plasmodium activity. researchgate.net The mechanism for some quinazoline-based compounds is thought to involve targeting essential parasite enzymes, such as dihydrofolate reductase (DHFR) or dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govfrontiersin.org
Despite the promising results with quinazolinone and dihydroquinazolinone derivatives, the antimalarial potential of This compound has not been reported. The introduction of the dithione functionality could lead to novel mechanisms of action, for instance, through different metal-chelating properties or interactions with alternative parasitic targets. However, dedicated studies are required to investigate this possibility.
Table 2: Antimalarial Activity of Selected Quinazoline Analogues
| Compound Class | Target/Organism | Key Findings | Reference(s) |
|---|---|---|---|
| 2,3-Substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Compounds exhibited antimalarial activity at a dose of 5 mg/kg. | nih.gov |
| Dihydroquinazolinones | Plasmodium falciparum (blood stage) | Several scaffolds, including dihydroquinazolinones, were identified as blocking parasite proliferation. | researchgate.net |
Structure Activity Relationship Sar Studies of Quinazoline Dithione Analogues
Influence of Substituents on the Nitrogen Atoms (N1, N3)
Substitutions at the N1 and N3 positions of the quinazoline-2,4-dione scaffold, a close analogue of the dithione, have been shown to be a critical determinant of biological activity. The size, electronics, and nature of the substituents can significantly modulate the compound's interaction with biological targets.
For instance, in the development of inhibitors for the canonical Wnt signaling pathway, modifications at the N1 and N3 positions of the quinazoline-2,4-dione core were extensively studied. The presence of a methyl group at the N1 position is a common starting point. Research on chitin (B13524) synthase inhibitors utilized 1-methylquinazoline-2,4(1H,3H)-dione as a precursor, subsequently adding various amino acid moieties at the N3 position via an acetamido linker. ibmmpeptide.com This strategy highlights that the N3 position is highly amenable to the introduction of larger, more complex side chains designed to interact with specific enzymatic pockets.
In a series of (2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido) acids, the nature of the amino acid substituent at N3 had a profound impact on chitin synthase inhibition. The data suggests that both the steric bulk and the chemical nature of the amino acid side chain are crucial for potency.
Table 1: Effect of N3-Substituents on Chitin Synthase Inhibition
| Compound ID | N3-Substituent (Amino Acid) | IC50 (mmol/L) |
|---|---|---|
| 6a | Glycine | > 0.17 |
| 6b | L-Alanine | > 0.17 |
| 6c | L-Valine | > 0.17 |
| 6d | L-Leucine | > 0.17 |
| 6e | L-Isoleucine | > 0.17 |
| 6f | L-Phenylalanine | > 0.17 |
| 6g | L-Tyrosine | > 0.17 |
| 6h | L-Tryptophan | > 0.17 |
| 6i | L-Serine | > 0.17 |
| 6j | L-Threonine | > 0.17 |
| 6k | L-Aspartic acid | > 0.17 |
| 6l | L-Glutamic acid | > 0.17 |
| 6m | L-Methionine | > 0.17 |
| 7 | (S)-2-amino-4-(methylthio)butanoic acid | 0.166 |
| Polyoxin B | Positive Control | 0.17 |
Data sourced from a study on quinazoline-2,4-dione based chitin synthase inhibitors. ibmmpeptide.com
Similarly, studies on dual c-Met/VEGFR-2 tyrosine kinase inhibitors based on the 3-substituted quinazoline-2,4(1H,3H)-dione scaffold reveal the importance of the N3 substituent. nih.gov In this case, various substituted phenyl groups and other aromatic moieties were introduced at the N3 position. The results indicated that specific substitution patterns on the N3-phenyl ring were essential for high potency. For example, a 2,4-dichloro-5-methoxyphenyl group at N3 yielded a compound with potent inhibitory activity against both c-Met and VEGFR-2. nih.gov This underscores the role of the N3 position in directing the molecule towards the specific binding site of the target kinases.
Effects of Substitutions on the Benzenoid Ring
Modifications on the benzenoid portion (positions 5, 6, 7, and 8) of the quinazoline (B50416) ring system offer another avenue for fine-tuning biological activity. These substitutions primarily influence the electronic properties, lipophilicity, and steric profile of the molecule, which can affect target binding, cell permeability, and metabolic stability.
In the context of quinazolin-4(3H)-thiones evaluated for antimycobacterial activity, substitutions on the benzenoid ring were found to be critical. nih.gov Specifically, the introduction of a chloro group at the 6-position consistently led to compounds with significant activity. For example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid. nih.gov This highlights that electron-withdrawing groups at the C6 position can enhance the biological potency of the quinazoline scaffold.
The following table illustrates the effect of benzenoid ring substitution on the antimycobacterial activity of 2-methyl-3-phenylquinazoline-4(3H)-thiones.
Table 2: Antimycobacterial Activity of Substituted 2-Methyl-3-phenylquinazoline-4(3H)-thiones
| Compound ID | Benzenoid Substituent (R) | N3-Substituent (R1) | MIC (μmol/L) vs M. tuberculosis | MIC (μmol/L) vs M. avium | MIC (μmol/L) vs M. kansasii |
|---|---|---|---|---|---|
| 2a | H | 4-F-phenyl | >250 | >250 | 125 |
| 2b | 6-Cl | 4-F-phenyl | 62 | 62 | 62 |
| 2c | H | 4-Cl-phenyl | >250 | >250 | >250 |
| 2d | 6-Cl | 4-Cl-phenyl | 62 | 62 | 62 |
| 2e | H | 4-Br-phenyl | >250 | >250 | >250 |
| 2f | 6-Cl | 4-Br-phenyl | 62 | 31 | 31 |
| 2g | H | 4-I-phenyl | >250 | >250 | >250 |
| 2h | 6-Cl | 4-I-phenyl | 62 | 62 | 62 |
| 2i | H | 4-isopropyl-phenyl | >250 | >250 | >250 |
| 2j | 6-Cl | 4-isopropyl-phenyl | 62 | 31 | 31 |
| Isoniazid | Standard | - | 0.5-2 | 32-128 | 4-16 |
Data adapted from a study on quinazoline-4-thiones. nih.gov
Furthermore, in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, substitutions on the benzenoid ring of quinazoline-2,4-diones were crucial for herbicidal activity. nih.gov The placement of a triketone moiety at the 6-position was a key design element, and further substitutions on the N1 and N3 positions modulated this activity. This demonstrates that the benzenoid ring can serve as an anchor point for pharmacophoric groups essential for biological function.
Contribution of the Dithione Functionality to Biological Potency
While direct and extensive SAR studies on 3-methylquinazoline-2,4(1H,3H)-dithione are limited in the public domain, the contribution of the dithione functionality can be inferred from comparative studies of related oxo- and thioxo-heterocycles. The replacement of a carbonyl oxygen with a sulfur atom leads to significant changes in the molecule's physicochemical properties, which in turn affect its biological activity.
Sulfur is larger, less electronegative, and more polarizable than oxygen. This alters the electronic distribution, bond lengths, and bond angles of the heterocyclic ring. The C=S bond is a weaker hydrogen bond acceptor than the C=O bond, but the sulfur atom itself can participate in other types of non-covalent interactions, such as sulfur-lone pair interactions, which can influence molecular conformation and receptor binding. rsc.org
A key piece of evidence comes from a study on quinazolinone analogues, which found that the conversion of a C4-oxo group to a C4-thioxo function generally leads to an increase in antimycobacterial activity. nih.gov This suggests that the thione group is more favorable for this specific biological target than the corresponding ketone. This enhancement could be attributed to several factors, including increased lipophilicity, which may improve cell wall penetration in mycobacteria, or a more favorable interaction with the target enzyme.
Extrapolating to the dithione, having sulfur at both the C2 and C4 positions would likely amplify these effects. The increased lipophilicity could further enhance membrane permeability. The presence of two thione groups also introduces two potential sites for specific sulfur-based interactions with a biological target. The mesoionic character of related thiadiazole rings, which contain sulfur, has been shown to improve tissue permeability. nih.gov A similar effect might be conferred by the dithione functionality in the quinazoline system. Therefore, the dithione moiety is not merely a passive part of the scaffold but an active contributor to the molecule's pharmacokinetic and pharmacodynamic profile.
Design Principles for Optimized Bioactivity
Based on the structure-activity relationships observed in quinazoline-2,4-dione and quinazoline-4-thione analogues, several design principles can be formulated to guide the optimization of bioactivity in the this compound series. rsc.org
N1 and N3 Substitution Strategy:
The N1 position appears to tolerate small alkyl groups, such as the methyl group in the parent compound, without loss of activity. Maintaining a small, lipophilic group at this position may be a conservative and effective strategy.
The N3 position is a key site for introducing diversity and targeting specific biological macromolecules. Large, functionalized side chains, such as those derived from amino acids or substituted aromatic rings, can be introduced here to optimize interactions with the target binding pocket. ibmmpeptide.comnih.gov The design should focus on linkers and terminal groups that can form specific hydrogen bonds or hydrophobic interactions.
Benzenoid Ring Modification:
The C6 position is a prime location for introducing substituents to modulate electronic properties. Based on findings in related series, the introduction of small, electron-withdrawing groups like halogens (e.g., Cl, F) is a promising strategy to enhance potency, particularly for antimicrobial applications. nih.gov
Positions C5, C7, and C8 are also available for modification. Introducing substituents at these positions could help to fine-tune lipophilicity, improve metabolic stability, or block unwanted metabolism.
Leveraging the Dithione Core:
The inherent properties of the dithione functionality, such as increased lipophilicity and potential for specific sulfur-mediated interactions, should be considered a key advantage. nih.gov The design of N3-substituents should complement these properties.
Given that thionation can increase activity in certain contexts (e.g., antimycobacterial), the dithione core should be considered essential for potency and not a candidate for replacement without strong justification.
By systematically applying these principles—exploring diverse functionalities at the N3 position, strategically placing electron-withdrawing groups on the benzenoid ring, and building upon the inherent properties of the dithione core—novel analogues of this compound can be designed with a higher probability of achieving optimized biological activity.
Broader Academic and Research Applications of Quinazoline Dithiones
Role as Privileged Scaffolds in Lead Compound Discovery and Development
The quinazoline (B50416) framework is a well-established privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. nih.govnih.gov The dione (B5365651) and dithione derivatives of quinazoline serve as a versatile template for the synthesis of novel bioactive compounds. The introduction of sulfur atoms at the 2 and 4 positions of the quinazoline ring, as seen in 3-Methylquinazoline-2,4(1H,3H)-dithione, significantly influences the molecule's electronic properties and biological activity.
The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows for modifications at various positions, leading to a wide range of pharmacological activities. nih.gov For instance, the reaction of quinazoline-2,4(1H,3H)-dione with phenyl isothiocyanate can lead to dithiosemicarbazide derivatives, which can be further cyclized to form triazole, oxadiazole, or thiadiazole-substituted quinazolines. nih.gov These modifications have been shown to be crucial for antimicrobial activity. nih.gov
Detailed Research Findings:
Numerous studies have highlighted the potential of quinazoline derivatives in developing new therapeutic agents. The following tables summarize key research findings on the biological activities of various quinazoline derivatives, underscoring the importance of this scaffold in lead compound discovery.
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |
| Fluoroquinolone-like quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative bacteria | Act as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov | nih.gov |
| 1,3-Bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione | Staphylococcus aureus, Escherichia coli | Showed significant antibacterial activity. nih.gov | nih.gov |
| Quinazolin-2,4-dione derivatives with eight-membered nitrogen-heterocycles | Staphylococcus aureus, Staphylococcus haemolyticus | Compounds 2b and 2c exhibited the highest antibacterial activity with MIC values of 10 mg/mL. nih.gov | nih.gov |
| Quinazolin-4-one derivatives (4a, 7, 10, and 11) | Staphylococcus aureus, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis, Acinetobacter baumannii, Candida albicans | Exhibited significant antibacterial and antifungal activity. eurjchem.com | eurjchem.com |
| 2,3,6-trisubstituted Quinazolin-4-one derivatives | Gram-positive and Gram-negative bacteria, Aspergillus niger, Candida albicans | Showed considerable inhibition against standard drugs. biomedpharmajournal.org | biomedpharmajournal.org |
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2,4-disubstituted quinazoline derivatives | CNE-2 (human nasopharyngeal cancer), PC-3 (human prostatic carcinoma), SMMC-7721 (human liver cancer) | Most derivatives possessed high cytotoxicity against human tumor cell lines. nih.gov | nih.gov |
| 2,4-disubstituted quinazoline derivative 5a | HT-29 (human adenocarcinoma) | Showed significant anticancer activity with an IC50 of 5.33 µM/ml. semanticscholar.org | semanticscholar.org |
| 3-substituted quinazoline-2,4(1H,3H)-dione derivatives 4b and 4e | HCT-116 (colorectal cancer) | Showed higher cytotoxic activity than the standard drug cabozantinib. nih.gov | nih.gov |
| 2-Anilino-4-alkylaminoquinazoline derivatives 4c and 5b | MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), HePG-2 (hepatocellular carcinoma), HFB4 (human skin cancer) | Exhibited the highest inhibitory effects among the synthesized compounds. semanticscholar.org | semanticscholar.org |
| Quinazoline-chalcone 14g | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), MCF7 (breast cancer) | Displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM. rsc.org | rsc.org |
| 6-nitro-4-substituted quinazoline derivative 6c | Colon cancer and lung cancer cells | Showed superior to nearly equal cytotoxicity in comparison to gefitinib (B1684475) with a good safety profile. nih.gov | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivative 39 | Various human cancer cell lines | Exhibited sub 0.2 μM cell line cytotoxicity and induced G2 + M cell cycle arrest. rsc.org | rsc.org |
| 3-hydroxy-1H-quinazoline-2,4-dione derivatives 12, 14, 15, and 19 | HT-29 (colon cancer) | Induced about 50% mortality at a concentration of 30 μM. sci-hub.se | sci-hub.se |
Applications in Materials Science and Functional Materials Chemistry
The unique structural and electronic properties of quinazoline dithiones, including this compound, make them promising candidates for applications in materials science. The presence of the thione groups provides potential coordination sites for metal ions, leading to the formation of novel metal complexes with interesting photophysical and electrochemical properties.
The chelating behavior of quinazoline(1H,3H)-2,4-dithione has been explored, demonstrating its ability to form complexes with various metal ions. acs.org These metal complexes can exhibit enhanced biological activities compared to the free ligand and have potential applications in the development of new antimicrobial agents. nih.govresearchgate.net
Furthermore, the inherent fluorescence of some quinazoline derivatives opens up possibilities for their use as fluorophores in various applications. researchgate.netrsc.org The emission properties can be tuned by modifying the substituents on the quinazoline core, allowing for the design of materials with specific optical characteristics. rsc.orgnih.gov For instance, donor-acceptor type quinazoline derivatives have been synthesized that exhibit strong fluorescence and mechanochromic properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org The electrochemical properties of quinazoline derivatives are also being investigated for their potential in developing new electronic materials. nih.govnih.govresearchgate.net
Future Directions in Quinazoline Dithione Research
The field of quinazoline dithione research is poised for significant growth, with several promising avenues for future exploration. The continued investigation of these compounds as privileged scaffolds in medicinal chemistry is expected to yield new lead compounds with enhanced potency and selectivity against various diseases, including cancer and microbial infections. nih.gov
Key future research directions include:
Exploration of Structure-Activity Relationships (SAR): A deeper understanding of the SAR for quinazoline dithiones will enable the rational design of more effective therapeutic agents. nih.gov
Development of Novel Synthetic Methodologies: The development of efficient and sustainable synthetic routes to access a wider diversity of quinazoline dithione derivatives is crucial for expanding their application scope. nih.gov
Investigation of Metal Complexes: Further exploration of the coordination chemistry of quinazoline dithiones with a broader range of metal ions could lead to the discovery of novel catalysts, sensors, and functional materials.
Advanced Materials Applications: The unique photophysical and electrochemical properties of quinazoline dithiones warrant further investigation for their potential use in advanced materials, such as organic electronics, sensors, and smart materials. rsc.org
Hybrid Molecules: The design and synthesis of hybrid molecules that combine the quinazoline dithione scaffold with other pharmacophores is a promising strategy for developing multi-target drugs with improved efficacy and reduced side effects.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-methylquinazoline-2,4(1H,3H)-dithione, and how do reaction conditions influence yield?
A: The core structure is synthesized via cyclization of 2-aminothiophene-3-carbonitrile with carbon disulfide (CS₂) in pyridine under reflux (15–18 hours) . Alkylation of the dithione scaffold, such as introducing a methyl group, is achieved using alkyl halides (e.g., 1-bromobutane) with K₂CO₃ as a base, yielding derivatives in 37–76% depending on solvent systems (e.g., toluene/ethanol/water) and catalysts like Pd(dppf)Cl₂ . Lower yields (<40%) may arise from steric hindrance or competing side reactions, necessitating optimization of stoichiometry and temperature.
Advanced Synthetic Challenges
Q. Q: How can researchers resolve contradictions in reaction yields when modifying the dithione scaffold with electron-withdrawing substituents?
A: Discrepancies in yields (e.g., 18% vs. 68% in fluorinated derivatives) often stem from the leaving group’s stability and steric effects. For example, halogenocarboxylate anions (e.g., CF₃COO⁻) in Perkow reactions exhibit higher yields than bulky groups like C₃F₇O-CF(CF₃)CF₂O⁻ due to better nucleophilic displacement . Mechanistic studies using DFT calculations can predict substituent effects on transition states, guiding reagent selection .
Basic Characterization Techniques
Q. Q: What spectroscopic and chromatographic methods are critical for characterizing 3-methylquinazoline-2,4-dithione derivatives?
A: Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~7.30–7.47 ppm for aromatic protons in dithione derivatives) .
- HRMS : Validates molecular weight (e.g., observed m/z 519.8788 vs. calculated 519.8789 for brominated analogs) .
- X-ray crystallography : Resolves tautomeric forms (e.g., thione-thiol equilibria) .
- HPLC : Monitors purity, especially for bioactive derivatives .
Advanced Mechanistic Studies
Q. Q: How do computational methods like DFT aid in understanding the reactivity of 3-methylquinazoline-2,4-dithione in nucleophilic substitutions?
A: DFT calculations map electron density distributions, revealing nucleophilic attack sites (e.g., sulfur atoms in dithione moieties). For example, Fukui indices predict preferential alkylation at S2 over S4 due to higher electrophilicity . Solvent effects (e.g., pyridine’s polarity) are modeled via COSMO-RS to optimize reaction kinetics .
Basic Biological Activity Screening
Q. Q: What protocols are used to evaluate the antimicrobial potential of 3-methylquinazoline-2,4-dithione analogs?
A: Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK-293) to ensure selectivity .
Advanced Structure-Activity Relationship (SAR) Analysis
Q. Q: How do structural modifications (e.g., arylboronic acid coupling) enhance bioactivity while minimizing toxicity?
A: Introducing electron-deficient aryl groups (e.g., 3-chlorophenyl) via Suzuki-Miyaura coupling improves membrane penetration and target binding (e.g., bacterial dihydrofolate reductase) . Toxicity is mitigated by replacing lipophilic groups (e.g., butyl) with polar moieties (e.g., methoxyethoxy), reducing off-target interactions .
Data Contradiction and Reproducibility
Q. Q: How should researchers address variability in reported antimicrobial IC₅₀ values for similar dithione derivatives?
A: Discrepancies may arise from:
- Strain specificity : C. albicans vs. C. tropicalis susceptibility .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion .
- Compound stability : Dithiones may oxidize to disulfides during storage, requiring rigorous purity checks via TLC .
Computational Docking and Target Identification
Q. Q: What strategies identify protein targets for 3-methylquinazoline-2,4-dithione derivatives?
A: Molecular docking against microbial proteomes (e.g., E. coli FabH enzyme) prioritizes candidates with high binding scores (<-8 kcal/mol). MD simulations (100 ns) validate stability of ligand-enzyme complexes, focusing on hydrogen bonds with catalytic residues (e.g., Cys112 in FabH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
